Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate
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Overview
Description
Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrFO2 It is a derivative of ethyl acrylate and contains both bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate typically involves the reaction of ethyl acrylate with 4-bromo-2-fluorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding ethyl 3-(4-bromo-2-fluorophenyl)propanoate.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Products such as ethyl 3-(4-azido-2-fluorophenyl)prop-2-enoate.
Reduction Reactions: Ethyl 3-(4-bromo-2-fluorophenyl)propanoate.
Oxidation Reactions: 3-(4-bromo-2-fluorophenyl)propanoic acid.
Scientific Research Applications
Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate
- Ethyl (4-fluorobenzoyl)acetate
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Comparison: Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPXDFITGTNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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